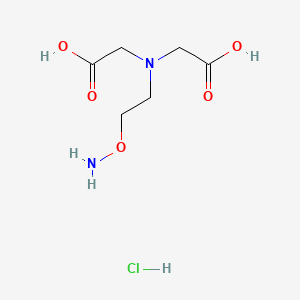

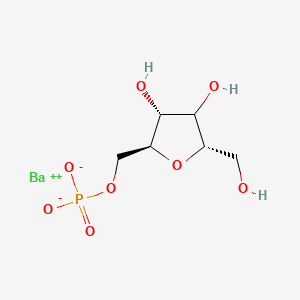

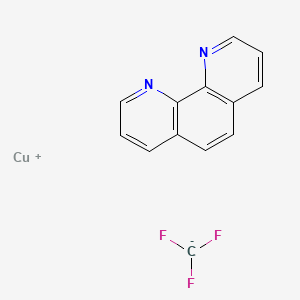

6-Fluoro-6-nitrocyclohexa-2,4-dienone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 6-Fluoro-6-nitrocyclohexa-2,4-dienone involves transformation of an aromatic compound into a reactive spiroepoxycyclohexa-2,4-dienone and intramolecular cycloaddition . For example, 2-Hydroxymethyl-6-(3-hydroxy-hex-5-enyl)-phenol was oxidized with NaIO4 to give a dimer that, upon a retro-Diels–Alder reaction, generated the spiroepoxycyclohexa-2,4-dienone .Chemical Reactions Analysis

Intramolecular cycloaddition in compounds similar to 6-Fluoro-6-nitrocyclohexa-2,4-dienone is a key feature of their reactivity . The spiroepoxycyclohexa-2,4-dienone undergoes an intramolecular Diels–Alder reaction to give a tricyclic adduct having a core structure of platencin and appropriately disposed functional groups in a single step .科学的研究の応用

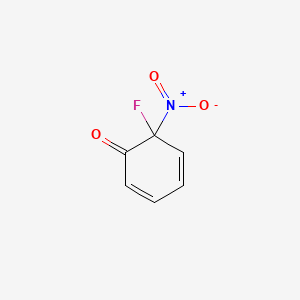

6-Fluoro-6-nitrocyclohexa-2,4-dienone is formed during the nitration of p-halophenols, including p-fluorophenol. This compound isomerizes to nitrophenols at certain temperatures (Clewley et al., 1989).

Reactions involving substituted 4-nitrocyclohexa-2,5-dienones demonstrate the formation of 6-hydroxycyclohexa-2,4-dienones under specific conditions, indicating potential chemical transformations of similar compounds (Hartshorn et al., 1983).

The preparation of 6-methyl-6-nitrocyclohexa-2,4-dienones and their reaction with carbanions highlights the reactivity of these compounds in synthetic organic chemistry (Fischer et al., 1989).

Research on the reaction of 4-nitro dienones with nitrogen dioxide, leading to the formation of trinitrocyclohex-3-enones, provides insight into the chemical behavior of nitro dienones, which could be relevant for similar fluoro-nitrocyclohexadienones (Blunt et al., 1989).

The study of a 1,3-nitro migration in the reaction of nitrogen dioxide with nitrocyclohexa-dienones highlights the dynamic nature of nitro group migration, which could be relevant to fluoro-nitrocyclohexadienones (Blunt et al., 1988).

Investigations into the rearrangement mechanisms of nitrocyclohexadienones provide further understanding of the structural changes these compounds can undergo, which could inform the study of fluoro-nitrocyclohexadienones (Ridd et al., 1992).

Safety and Hazards

特性

IUPAC Name |

6-fluoro-6-nitrocyclohexa-2,4-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-6(8(10)11)4-2-1-3-5(6)9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAGWKZWFYRTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C=C1)([N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-6-nitrocyclohexa-2,4-dienone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)